molecular formula C22H25NO3 B367149 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione CAS No. 620931-62-6

1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione

Cat. No.: B367149
CAS No.: 620931-62-6
M. Wt: 351.4g/mol
InChI Key: PEBPUYLQHLNNMS-UHFFFAOYSA-N
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Description

1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a complex structure with an indole core, a tert-butylphenoxy group, and a propyl linker, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The tert-butylphenoxy group is introduced via nucleophilic substitution reactions, where a tert-butylphenol derivative reacts with an appropriate halide . The final step involves the coupling of the indole core with the tert-butylphenoxypropyl moiety under controlled conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and appropriate solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione stands out due to its unique combination of the indole core and tert-butylphenoxy group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[3-(4-tert-butylphenoxy)propyl]-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-15-6-11-19-18(14-15)20(24)21(25)23(19)12-5-13-26-17-9-7-16(8-10-17)22(2,3)4/h6-11,14H,5,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBPUYLQHLNNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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